molecular formula C15H20O7 B1680480 Sachaliside CAS No. 132294-76-9

Sachaliside

Cat. No. B1680480
M. Wt: 312.31 g/mol
InChI Key: CNNXMGXBAZQZDE-HHMSBIESSA-N
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Description

Sachaliside is a chemical compound that was isolated from Rhodiola rosea L . It has been discovered to have inhibitory effects on tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice stimulated with lipopolysaccharide (LPS) .


Synthesis Analysis

Sachaliside 1 and Sachaliside 2 were identified as taxonomic markers for S. sachalinensis F. Schmidt . Some Salix species were characterized by the accumulation of 1,2-cyclohexanediol glycosides .


Physical And Chemical Properties Analysis

Sachaliside has a chemical formula of C15H20O7 . Its exact mass is 312.1209 and its molecular weight is 312.31 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be found in various databases .

Scientific Research Applications

Single-Atom Catalysts and Applications

  • Single-Atom Catalysts: Research in this area has shown significant progress, especially concerning the applications of single-atom catalysts (SACs). These catalysts find applications in various reactions such as oxygen reduction, carbon dioxide reduction, and hydrogenation. The advancements highlight the interdisciplinary nature of SACs and their potential in fields like organic chemistry and battery technology (Gawande, Ariga, & Yamauchi, 2021).

Technological and Educational Applications

  • Technology in Education: The use of Smart Apps Creator 3 for developing STREAM-based teaching materials demonstrates an innovative approach in enhancing students' scientific literacy. This method, which integrates various disciplines, including science, technology, and arts, significantly improves student learning and engagement (Pebriani, Heliawati, & Ardianto, 2022).

Satellite Data in Research

  • Satellite Data in Monsoon Research: Satellite data, especially from the Indian Space Research Organization, has been pivotal in monsoon research. This method combines satellite and in-situ data, enhancing our understanding of monsoons (Editor Mausam & Desai, 2022).

Biopreservation Research

  • Biopreservation in Food and Pharma: Research in saccharide-based biopreservation has gained traction due to its potential in the food and pharmaceutical industries. Studies on protein–saccharide–water systems provide insights into in vivo biopreservation processes, crucial for both industries (Giuffrida et al., 2011).

Hydrogen and Syngas Production

  • Hydrogen and Syngas Production: The application of SAC technology for hydrogen and syngas production from various sources like hydrocarbons and biomass has been a significant research focus. This technology is recognized for its potential in energy-efficient production methods (Mujeebu, 2016).

Electrochemical Water Splitting

  • Electrochemical Water Splitting: SACs have been identified as highly efficient for applications in water splitting, crucial for hydrogen production. The research emphasizes innovative synthetic strategies and a deeper understanding of the structure–activity relationship in SACs (Zhu, Shi, Feng, Du, & Lin, 2018).

Graphene-Based Metal SACs

  • Graphene-Based Metal SACs: Studies focus on the stability and catalytic performance of graphene-based metal SACs. These SACs show promise in various chemical reactions due to their high selectivity and tunable activity, offering insights into the electronic structures and their relation to catalytic properties (Zhuo, Zhang, Liang, Yu, Xiao, & Li, 2020).

Antimicrobial and Healing Agents

Scientific Advisory Committees

  • Role of Scientific Advisory Committees: The effectiveness and design strategies of scientific advisory committees (SACs) have been the subject of research, aiming to enhance evidence-informed decision-making in various sectors (Groux, Hoffman, & Ottersen, 2018).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXMGXBAZQZDE-HHMSBIESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sachaliside

CAS RN

132294-76-9
Record name Sachaliside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SACHALISIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Han, X Yang, M Zhang, G Zhong - Chromatographia, 2006 - Springer
… These data are identical with those for sachaliside 1 reported elsewhere [8]. … (E)-p-Coumaryl alcohol, 3,4-dihydroxycinnamyl alcohol, sachaliside 1, and coniferin were identified in the …
Number of citations: 52 link.springer.com
RQ Mei, Q Lu, YF Hu, HY Liu, FK Bao… - Helvetica Chimica …, 2008 - Wiley Online Library
Three new linear C 14 polyyne (=polyacetylene) glucosides, cordifolioidynes A–C (1–3), together with two known polyynes, lobetyol (4) and lobetyolin (5), and five known …
Number of citations: 31 onlinelibrary.wiley.com
A Tolonen, M Pakonen, A Hohtola… - Chemical and …, 2003 - jstage.jst.go.jp
… Also some other phenylpropenoids, such as sachaliside 1, (4-hydroxycinnamyl-O-b-D-glucopyranoside) (6) and 4-methoxy-cinnamyl-O-b-D-glucopyranoside (7) have been isolated …
Number of citations: 120 www.jstage.jst.go.jp
A Tolonen, A Hohtola, J Jalonen - Journal of mass spectrometry, 2003 - Wiley Online Library
Rhodiola rosea L. (Golden Root) has been used for a long time as an adaptogen in Chinese traditional medicine and is reported to have many pharmacological properties. A liquid …
CC Zhao, J Shen, J Chen, JH Shao, KH Li… - Natural product …, 2019 - Taylor & Francis
… (8), 2-(2-hydroxyphenyl)ethanol-O-β-d-glucopyranoside (9), 4-methoxybenzyl-O-β-d-glucopyranoside (10), 2,4,6-trimethoxyphenyl-1-O-β-d-glucopyranoside (11) and sachaliside 1 (12). …
Number of citations: 16 www.tandfonline.com
SH Jeon, W Chun, YJ Choi, YS Kwon - Archives of pharmacal research, 2008 - Springer
Eight compounds were isolated from the bark of Salix hulteni. Based on spectral data, the isolated compounds were identified as 4-hydroxyacetophenone (1), naringenin (2), …
Number of citations: 116 link.springer.com
T Ari, P Minna, H Anja, J Jorma - CHEMICAL & PHARMACEUTICAL …, 2003 - cir.nii.ac.jp
Rhodiola rosea L.(Golden Root) has been used for a long time as an adaptogen in Chinese traditional medicine and is reported to have many pharmacological properties. Along its …
Number of citations: 3 cir.nii.ac.jp
P Pillarisetti, KA Myers - European journal of medicinal chemistry, 2018 - Elsevier
… -anethol glycol 1-glucoside, sachaliside, and rosin satisfied six pharmacophoric features of … Agnuside, erythro-anethol glycol 1-glucoside, sachaliside, and rosin possess chemical and …
Number of citations: 6 www.sciencedirect.com
N Tawfeek, MF Mahmoud, DI Hamdan… - Frontiers in …, 2021 - frontiersin.org
… Sachaliside 1 139) and sachaliside 2 (140) were identified as taxonomic markers for S. … 4-Hydroxyacetophenone, picein, and sachaliside one did not show a significant cytotoxic activity …
Number of citations: 66 www.frontiersin.org
M Kishida, H Akita - Tetrahedron letters, 2005 - Elsevier
… Now, we report a simple total synthesis of rosin (1a), sachaliside 1 (1b) and 4-methoxy-cinnamyl-O-β-d-glucopyranoside (1c) using the Mizoroki–Heck (MH) type reaction between the …
Number of citations: 9 www.sciencedirect.com

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